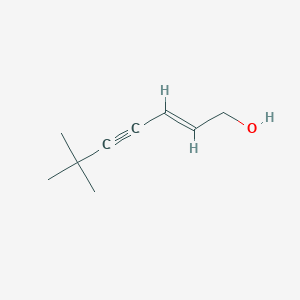

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Descripción general

Descripción

El hidrocloruro de nalmexona es un agonista parcial opioide semisintético o agonista-antagonista mixto con propiedades analgésicas y antagonistas narcóticas. Se desarrolló bajo los códigos EN-1620A y UM-592. A pesar de su prometedor perfil farmacológico, nunca se comercializó . El hidrocloruro de nalmexona exhibe una eficacia analgésica comparable a la morfina, pero con una potencia varias veces menor .

Mecanismo De Acción

El hidrocloruro de nalmexona ejerce sus efectos actuando como un agonista parcial o un agonista-antagonista mixto en los receptores opioides . Se une al receptor opioide mu con alta afinidad, bloqueando los efectos de otros opioides y evitando su acción. Esta inhibición competitiva conduce a la reversión de los efectos inducidos por opioides, como la depresión respiratoria y la analgesia .

Análisis Bioquímico

Biochemical Properties

It is known to play a role in the synthesis of N-Desmethyl Terbinafine

Molecular Mechanism

The molecular mechanism of action of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is not well-defined. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

El hidrocloruro de nalmexona se puede sintetizar a partir de la oximorfona . La ruta sintética implica los siguientes pasos:

Oxidación: La oximorfona se somete a oxidación para formar la cetona correspondiente.

Sustitución: La cetona luego se somete a una reacción de sustitución con un reactivo apropiado para introducir el grupo N-alilo.

Formación de Hidrocloruro: El paso final implica la formación de la sal de hidrocloruro haciendo reaccionar la base libre con ácido clorhídrico.

Los métodos de producción industrial generalmente implican síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para rendimiento y pureza.

Análisis De Reacciones Químicas

El hidrocloruro de nalmexona experimenta varios tipos de reacciones químicas:

Oxidación: Puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en sus formas precursoras.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el grupo N-alilo.

Hidrólisis: El compuesto se puede hidrolizar en condiciones ácidas o básicas para producir diferentes productos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para la hidrólisis. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y productos hidrolizados.

Aplicaciones Científicas De Investigación

El hidrocloruro de nalmexona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran interacciones con el receptor opioide y relaciones estructura-actividad.

Biología: Sirve como una herramienta para estudiar los efectos biológicos de la modulación del receptor opioide.

Medicina: Aunque no se comercializa, se ha estudiado por su posible uso en el manejo del dolor y el tratamiento de la adicción a los opioides.

Industria: Se utiliza en el desarrollo de nuevos moduladores del receptor opioide y como estándar en métodos analíticos.

Comparación Con Compuestos Similares

El hidrocloruro de nalmexona es similar a otros moduladores del receptor opioide como:

Naloxona: Un antagonista puro de los opioides que se utiliza para revertir las sobredosis de opioides.

Naltrexona: Un antagonista de los opioides que se utiliza en el tratamiento de la dependencia de los opioides y el alcohol.

Nalbufina: Un agonista-antagonista mixto que se utiliza para aliviar el dolor.

Pentazocina: Otro agonista-antagonista mixto con propiedades analgésicas.

Lo que distingue al hidrocloruro de nalmexona es su equilibrio único de propiedades agonistas y antagonistas, lo que lo convierte en una herramienta valiosa en la investigación a pesar de no comercializarse .

Actividad Biológica

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antifungal agents like N-desmethyl terbinafine. This article explores its biological activity, synthesis methods, and potential effects on various biological systems.

Chemical Structure and Properties

This compound has a molecular formula of CHO and a molecular weight of approximately 154.24 g/mol. The compound features a hydroxyl group (-OH) and an alkyne functional group, which contribute to its chemical reactivity and biological properties. Its structure allows for modifications that can enhance its biological activity or alter pharmacokinetic properties.

Biological Activity

The primary biological activity associated with this compound stems from its role in the synthesis of N-desmethyl terbinafine, a metabolite of the antifungal agent terbinafine. Terbinafine is known for its efficacy against dermatophytes such as Trichophyton rubrum and Microsporum canis, primarily through its inhibition of squalene epoxidase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition leads to increased squalene accumulation within fungal cells, compromising cell membrane integrity and resulting in cell death.

Synthesis Methods

The synthesis of this compound typically involves several steps that can include:

- Formation of the Alkyne : Utilizing alkylation reactions to introduce the alkyne functionality.

- Hydroxylation : Introducing the hydroxyl group at the appropriate position through oxidation reactions.

- Purification : Techniques such as distillation or chromatography to isolate the desired product.

These methods highlight the compound's role as a precursor in synthetic organic chemistry.

Case Studies and Research Findings

Although direct studies on this compound are sparse, research into related compounds provides insights into its potential applications:

- Antifungal Efficacy : Studies on terbinafine demonstrate significant antifungal activity against various dermatophytes, suggesting that intermediates like this compound may share similar properties.

- Pharmacokinetics : Research indicates that modifications to similar compounds can enhance their bioavailability and therapeutic effectiveness .

Propiedades

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALYLLJOCKLAGD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.